14-Chlorodehydroabietic acid
Description
Contextualization within Diterpenoid Resin Acid Chemistry
14-Chlorodehydroabietic acid belongs to the abietane (B96969) class of diterpenoids. ontosight.ai These compounds are characterized by a three-ring carbon skeleton. Resin acids, including this compound, are a major component of rosin, which is the solid portion of oleoresin found in coniferous trees. dcu.ieveeprho.com The parent compound, dehydroabietic acid, is a naturally occurring resin acid. cdnsciencepub.comboprc.govt.nz The defining feature of this compound is the presence of a chlorine atom at the 14th carbon position of the dehydroabietic acid structure. ontosight.ai This seemingly minor structural modification significantly influences the compound's chemical properties and biological activity.
The IUPAC name for this compound is (1R,4aS,10aR)-8-Chloro-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid. veeprho.comnih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 65281-76-7 |
| Molecular Formula | C20H27ClO2 |
| Molecular Weight | 334.9 g/mol |
| InChIKey | OFNBZEHVLIXXFL-NSISKUIASA-N |
Data sourced from PubChem CID 114971 nih.gov
Formation and Significance in Anthropogenic Processes (e.g., Pulp Bleaching Effluents)
The primary anthropogenic source of this compound is the pulp and paper manufacturing industry, specifically from the chlorine bleaching of wood pulp. nih.govveeprho.com During this process, elemental chlorine and chlorine-containing compounds react with the naturally present dehydroabietic acid in the wood, leading to the formation of chlorinated derivatives such as this compound and its isomer, 12-chlorodehydroabietic acid, as well as dichlorinated forms like 12,14-dichlorodehydroabietic acid. nih.govdeepdyve.combarbau.ca
Research Trajectories and Contemporary Academic Relevance
Research on this compound has largely been driven by its environmental impact. A significant body of work has focused on its detection and quantification in pulp mill effluents and receiving waters. boprc.govt.nzncasi.org Analytical methods, such as gas chromatography, have been developed and refined for this purpose. ncasi.org
A major area of research has been the investigation of the biodegradation and detoxification of chlorinated resin acids. cdnsciencepub.com Studies have explored the capabilities of various microorganisms, including bacteria and fungi, to metabolize these compounds. nih.govcdnsciencepub.com For example, the fungus Mortierella isabellina has been studied for its ability to biodegrade this compound. cdnsciencepub.com Similarly, certain strains of bacteria have been shown to utilize a mixture of 12- and this compound as a substrate, though some chlorinated forms are more recalcitrant to degradation than others. nih.govualberta.ca
The toxicological effects of this compound on aquatic life have also been a key research focus. oup.com Studies on fish, such as rainbow trout, have examined the acute toxicity and sublethal effects of exposure to this compound. oup.com
More recently, with the shift in pulp bleaching processes away from elemental chlorine, the formation of chlorinated resin acids has been significantly reduced. ualberta.ca However, the legacy of these compounds in sediments and the ongoing research into their long-term fate and potential for bioremediation continue to be relevant academic pursuits. barbau.catandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4aS,10aR)-8-chloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO2/c1-12(2)13-6-8-15-14(17(13)21)7-9-16-19(15,3)10-5-11-20(16,4)18(22)23/h6,8,12,16H,5,7,9-11H2,1-4H3,(H,22,23)/t16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBZEHVLIXXFL-NSISKUIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858814 | |
| Record name | 14-Chlorodehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65281-76-7 | |
| Record name | 14-Chlorodehydroabietic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065281767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Chlorodehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 14 Chlorodehydroabietic Acid
Direct Chlorination Approaches from Dehydroabietic Acid
The synthesis of 14-chlorodehydroabietic acid is primarily achieved through the direct chlorination of dehydroabietic acid. This process involves an electrophilic aromatic substitution reaction on the aromatic ring of the dehydroabietic acid backbone. epa.govcdnsciencepub.com
Mechanistic Pathways of Chlorination at C-14 Position
The chlorination of dehydroabietic acid occurs exclusively on its aromatic C-ring. cdnsciencepub.com The introduction of a chlorine atom onto the aromatic system is a classic example of electrophilic aromatic substitution. epa.gov The isopropyl group at C-13 is an ortho-, para-directing group, activating the C-12 (ortho) and C-14 (para) positions for electrophilic attack. The incoming electrophile, typically Cl+, is generated from a chlorine source. The reaction proceeds via a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, before deprotonation restores the aromaticity of the ring, resulting in the chlorinated product. The substitution at the C-14 position is sterically less hindered compared to the C-12 position, which can influence its formation.
Influence of Reaction Conditions on Isomer Formation (e.g., 12-chloro- vs. 14-chloro-isomer)
The ratio of the resulting monochlorinated isomers, 12-chlorodehydroabietic acid and this compound, is influenced by the reaction conditions. Controlled chlorination of dehydroabietic acid has been shown to yield a mixture of the two monochlorinated isomers. cdnsciencepub.com
Specifically, treating dehydroabietic acid with a controlled amount of chlorine can lead to a mixture where the 12-chloro isomer and the 14-chloro isomer are formed in a roughly 2:1 ratio. cdnsciencepub.com Further chlorination with excess chlorine leads to the formation of a single product, 12,14-dichlorodehydroabietic acid. cdnsciencepub.comnih.gov This indicates that the initial monochlorination at either C-12 or C-14 is followed by a second chlorination at the remaining activated position. The use of different solvents, light, heat, or catalysts can also affect the reaction, potentially altering the isomer distribution by influencing whether chlorination occurs via an addition or substitution mechanism. vt.edu
Table 1: Influence of Chlorinating Agent Stoichiometry on Product Formation
| Reactant | Chlorinating Agent | Key Condition | Major Products | Source |
|---|---|---|---|---|
| Dehydroabietic Acid | Chlorine | Controlled Amount | Mixture of 12-chlorodehydroabietic acid and this compound (approx. 2:1) | cdnsciencepub.com |
Synthetic Strategies for this compound Derivatives
Further synthetic utility of this compound is realized through the modification of its functional groups and core structure.
Functionalization of the Carboxyl Group (C-18)
The carboxylic acid group at the C-18 position is a prime site for chemical modification to generate a variety of derivatives. libretexts.orgthieme.de Standard organic chemistry transformations can be applied to this functional group. A common derivatization is the formation of esters, such as methyl esters, which can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a reagent like diazomethane (B1218177). cdnsciencepub.com Other potential modifications include the conversion to amides, acid chlorides, and anhydrides, each providing a gateway to further synthetic elaborations. libretexts.org
Table 2: Potential Functionalizations of the C-18 Carboxyl Group
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
|---|---|---|
| Carboxylic Acid | Alcohol (e.g., Methanol), Acid Catalyst | Ester |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |
| Carboxylic Acid | Amine, Coupling Agent | Amide |
Modifications of the Phenanthrene (B1679779) Ring System
The phenanthrene core of this compound offers opportunities for further functionalization, although this can be more challenging due to the stability of the aromatic system. atamanchemicals.comnih.gov Oxidation reactions can target benzylic positions, such as C-7, potentially leading to ketone derivatives like 7-oxodehydroabietic acid analogues. nih.gov Advanced methods, such as transition metal-catalyzed C-H bond functionalization, could provide routes to introduce new substituents at specific positions on the aromatic rings. beilstein-journals.orgsioc-journal.cn Additionally, the existing chlorine substituent at C-14 can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.
Synthesis of Hybrid Molecules with C-14 Substituents (e.g., 1,2,3-triazole hybrids)
A modern and versatile strategy for creating complex derivatives involves the synthesis of hybrid molecules, where the this compound scaffold is linked to another molecular entity. The formation of 1,2,3-triazole hybrids is a prominent example, often accomplished using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". nih.govmdpi.comnih.gov
This synthetic approach generally involves two main steps:
Installation of a reactive handle: A derivative of this compound containing either a terminal alkyne or an azide (B81097) group is synthesized. This is typically done by functionalizing the C-18 carboxyl group to create an ester or amide linkage that incorporates the alkyne or azide moiety.
Cycloaddition Reaction: The resulting alkyne or azide derivative is then reacted with a complementary azide or alkyne-containing molecule in the presence of a copper(I) catalyst. nih.gov This reaction is highly efficient and regioselective, leading specifically to the 1,4-disubstituted 1,2,3-triazole linkage. mdpi.com This method allows for the modular assembly of a wide array of hybrid structures. mdpi.com
Table 3: General Synthetic Scheme for 1,2,3-Triazole Hybrids
| Step | Description | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|---|
| 1 | Functionalization | This compound, Propargyl alcohol/amine OR Azido-alcohol/amine | Coupling agents | Alkyne or Azide derivative of this compound |
Environmental Geochemistry and Biotransformation Dynamics of 14 Chlorodehydroabietic Acid
Environmental Occurrence and Distribution
The presence of 14-chlorodehydroabietic acid in the environment is intrinsically linked to the activities of the pulp and paper industry. veeprho.com Its detection in various environmental compartments underscores its mobility and persistence.
Detection in Pulp and Paper Mill Effluents
Pulp and paper mill effluents are the primary source of this compound introduction into aquatic environments. nih.govveeprho.com This chlorinated diterpenoid is a known toxic component of these effluents. nih.govveeprho.com Studies have confirmed its presence in both untreated and biologically treated pulp mill effluents, indicating that conventional wastewater treatment systems may not completely remove it. ncasi.orgresearchgate.net The concentration of resin acids, including this compound, in effluents can be influenced by the type of pulping process, with mechanical pulping generally resulting in higher concentrations than chemical pulping. scholaris.ca
Presence and Accumulation in Aquatic Sediments and Receiving Waters
Once discharged, this compound can be found in the receiving waters and tends to accumulate in aquatic sediments. asm.orgboprc.govt.nz Due to their chemical properties, resin acids often associate with particulate matter and dissolved organic material, especially at neutral or acidic pH, leading to their deposition in sediments. scholaris.ca Investigations of river and harbor sediments have detected this compound, sometimes at concentrations significantly higher than background levels, indicating accumulation over time. boprc.govt.nz For instance, in one study, the concentration of this compound, along with other chlorinated analogues, was found to be 10-15 times greater than background levels in sediment samples from the lower Matata Lagoon, which receives discharge from the Tarawera River. boprc.govt.nz
Distribution in Aquatic Organisms (e.g., Freshwater Mussels)
The presence of this compound in aquatic ecosystems leads to its uptake and accumulation by resident organisms. Freshwater mussels, in particular, have been studied as bioindicators of contamination by this compound. oup.comresearchgate.neteuropa.eu When exposed to pulp and paper mill effluent, freshwater mussels (Hyridella menziesi ) have been shown to rapidly accumulate resin acids, including this compound. oup.comresearchgate.net Research has determined bioconcentration factors (BCFs) for this compound in these organisms, providing a measure of the extent of accumulation from the surrounding water. oup.comresearchgate.net
Detection of this compound in Environmental Samples
| Environmental Compartment | Location/Study Details | Key Findings |
|---|---|---|
| Pulp and Paper Mill Effluents | General studies of pulp mill wastewater | A recognized toxic component of effluents from chlorine bleaching processes. nih.govveeprho.com |
| Aquatic Sediments | Matata Lagoon and Tauranga Harbour, Bay of Plenty | Detected along with other resin acids, with concentrations in some areas significantly above background levels. boprc.govt.nz |
| Aquatic Sediments | Fraser River, Canada | Concentrations of chlorinated dehydroabietic acids were measured in suspended sediments. publications.gc.ca |
| Freshwater Mussels (Hyridella menziesi) | Exposed to kraft pulp and paper mill effluent | Rapid accumulation observed, with a mean bioconcentration factor (BCF) of 110 L/kg dry weight. oup.comresearchgate.net |
| Receiving Waters | General analysis of pulp mill receiving waters | Detected in water samples, though concentrations can be reduced by dilution. ncasi.orgresearchgate.net |
Microbial Degradation and Biotransformation Pathways
The fate of this compound in the environment is significantly influenced by microbial activity. Certain bacteria have evolved the capacity to degrade or transform this compound, playing a crucial role in its natural attenuation.
Aerobic Biodegradation Processes by Bacterial Consortia and Isolated Strains
Aerobic biodegradation is a key process in the breakdown of this compound. nih.govnih.gov Diverse consortia of aerobic bacteria present in environments like pulp and paper mill effluent treatment systems can degrade resin acids. nih.govnih.gov Numerous studies have focused on isolating and characterizing specific bacterial strains capable of utilizing resin acids as a source of carbon and energy. nih.govresearchgate.net These microorganisms are found in various habitats, including river reservoirs, soil, and biological treatment systems. nih.gov However, the efficiency of these biological treatment systems can be variable, and in some cases, may lead to the formation of more persistent transformation products. researchgate.netnih.gov
Bacterial Strain Specificity in this compound Metabolism (e.g., Sphingomonas sp. strain DhA-33, Ralstonia sp. strain BKME-6)
Research has highlighted the specificity of different bacterial strains in their ability to metabolize this compound. nih.govresearchgate.net For example, a study screening twelve different aerobic resin acid-degrading bacteria found that all seven strains of the class Proteobacteria that could use dehydroabietic acid were also able to utilize a mixture of 12- and this compound. nih.gov
Sphingomonas sp. strain DhA-33 has been identified as a particularly effective degrader of chlorinated dehydroabietic acids. nih.govresearchgate.netscience.gov This strain was observed to grow well on a mixture of 12- and this compound, simultaneously removing both isomers. nih.govscience.gov During its metabolism of chlorodehydroabietic acid, strain DhA-33 has been found to produce a metabolite tentatively identified as 3-oxo-14-chlorodehydroabietin. nih.govresearchgate.netscience.gov Furthermore, the removal of chlorodehydroabietic acid by this strain is an inducible process. nih.govscience.gov
In contrast, Ralstonia sp. strain BKME-6 exhibited slower growth on chlorodehydroabietic acid and left higher residual concentrations of the compound compared to Sphingomonas sp. strain DhA-33. nih.govscience.gov Both strains were shown to mineralize a portion of the consumed chlorodehydroabietic acid into carbon dioxide and biomass. nih.govscience.gov The degradation of this compound by many gram-negative bacteria is often hindered by the chlorine substituent at the C-14 position. researchgate.net
Bacterial Metabolism of this compound
| Bacterial Strain | Key Metabolic Characteristics | Reference |
|---|---|---|
| Sphingomonas sp. strain DhA-33 | Efficiently degrades both 12- and this compound isomers. Produces the metabolite 3-oxo-14-chlorodehydroabietin. Degradation is an inducible process. | nih.govresearchgate.netscience.gov |
| Ralstonia sp. strain BKME-6 | Degrades this compound more slowly than Sphingomonas sp. strain DhA-33, leaving higher residual concentrations. | nih.govscience.gov |
Identification and Characterization of Biotransformation Metabolites (e.g., 3-oxo-14-chlorodehydroabietin)
The biotransformation of this compound by various microorganisms leads to the formation of several metabolites. One noteworthy metabolite, tentatively identified, is 3-oxo-14-chlorodehydroabietin, which was produced by Sphingomonas sp. strain DhA-33 during its growth on a mixture of 12- and this compound. nih.gov This particular bacterial strain was observed to be efficient in simultaneously removing both isomers of chlorodehydroabietic acid. nih.gov
In addition to bacterial degradation, fungal biotransformation has also been a subject of study. The fungus Mortierella isabellina has been shown to convert this compound into a number of hydroxylated derivatives. researchgate.net These biotransformation products have been isolated, characterized, and were found to exhibit significantly lower levels of toxicity to fish compared to the parent compound. researchgate.net This detoxification process often involves hydroxylation at the C(2α) position as an initial step, which can lead to a tenfold or greater reduction in acute toxicity. researchgate.net Further hydroxylation steps can decrease the toxicity even more. researchgate.net
It is important to note that while some microorganisms can metabolize chlorinated resin acids, the process can be slow and may result in the accumulation of intermediate metabolites. nih.govresearchgate.net For instance, both Sphingomonas sp. strain DhA-33 and Ralstonia sp. strain BKME-6 produced dissolved organic carbon, which may contain unidentified metabolites of this compound. nih.gov
Interactive Table: Biotransformation of this compound
| Original Compound | Microorganism | Metabolite(s) | Reference |
| This compound | Sphingomonas sp. strain DhA-33 | 3-oxo-14-chlorodehydroabietin (tentatively identified) | nih.gov |
| This compound | Mortierella isabellina | Hydroxylated derivatives | researchgate.net |
Assessment of Recalcitrance to Biological Treatment Systems
This compound is considered a recalcitrant compound, showing significant resistance to degradation in biological treatment systems. ualberta.ca This recalcitrance is particularly pronounced when compared to its non-chlorinated parent compound, dehydroabietic acid, and other resin acids like those of the pimarane (B1242903) type. ualberta.ca
Studies have shown that while many resin acid-degrading bacteria can utilize dehydroabietic acid, their ability to degrade chlorinated versions is often limited. ualberta.ca Specifically, the presence of a chlorine atom at the C-14 position significantly hinders degradation by most gram-negative bacteria. researchgate.net In contrast, a chlorine substitution at the C-12 position is more readily tolerated. researchgate.net
The recalcitrance of this compound means that it may not be effectively removed during conventional biological wastewater treatment. ualberta.cascholaris.ca There is a concern that its "removal" in these systems could be due to sorption to biomass and fine particles rather than complete biodegradation. ualberta.ca This would lead to the accumulation of the toxic compound in the treatment system, with the potential for later release. ualberta.ca Even for bacteria that can metabolize it, such as Sphingomonas sp. strain DhA-33, the growth rate on chlorodehydroabietic acid is significantly slower than on dehydroabietic acid, and high residual concentrations of the chlorinated compound often remain. nih.govresearchgate.net
The persistence of this compound and its potentially toxic metabolites in biological treatment systems and the wider environment is a significant concern. nih.gov
Enzymatic Systems Involved in Resin Acid Degradation (e.g., DitA dioxygenase)
The biodegradation of abietane-type resin acids, including dehydroabietic acid, by some bacteria involves a specific enzymatic pathway. In Pseudomonas abietaniphila BKME-9, a key enzyme is a ring-hydroxylating dioxygenase, which is part of a larger enzyme complex encoded by the dit gene cluster. researchgate.netualberta.ca This dioxygenase, often referred to as DitA, is a multi-component enzyme that catalyzes the dihydroxylation of the aromatic ring of dehydroabietic acid at positions C-11 and C-12. ualberta.ca This is a critical step in the degradation pathway.
These enzymatic systems are inducible, meaning their production is triggered by the presence of resin acids. ualberta.ca However, the substrate specificity of these enzymes is a crucial factor in the recalcitrance of chlorinated resin acids. The different abilities of various bacteria to degrade 12-chlorodehydroabietic acid versus this compound suggest the existence of differing enzymatic systems. ualberta.ca For many abietane (B96969) degraders, the enzymatic machinery is unable to effectively process the 14-chloro substituted compound. ualberta.ca
Environmental Persistence Factors
Influence of Halogenation on Biodegradability and Persistence
The addition of chlorine atoms to the dehydroabietic acid molecule, a process known as halogenation, significantly increases its persistence and resistance to biodegradation. nih.govresearchgate.net Chlorinated dehydroabietic acids are formed as byproducts during the chlorine bleaching of wood pulp and are generally more toxic and recalcitrant than their non-chlorinated precursors. nih.govresearchgate.net
The position of the chlorine substituent on the aromatic ring plays a critical role in determining the compound's biodegradability. ualberta.ca A chlorine atom at the C-14 position, as in this compound, poses a significant obstacle to microbial degradation for many bacterial strains. researchgate.netualberta.ca In contrast, 12-chlorodehydroabietic acid is often more amenable to biodegradation by the same organisms. ualberta.ca The presence of two chlorine atoms, as in 12,14-dichlorodehydroabietic acid, further increases its recalcitrance, with no tested bacterial strains being able to utilize it as a sole growth substrate. nih.gov
This increased persistence due to chlorination means that these compounds are not effectively destroyed in conventional biological treatment systems and can persist in the environment. nih.govualberta.ca The removal of these compounds from pulp and paper mill effluents is a significant challenge for environmental remediation efforts. researchgate.net
Interactive Table: Effect of Chlorination on Dehydroabietic Acid Biodegradability
| Compound | Biodegradability by many resin acid-degrading bacteria | Reference |
| Dehydroabietic acid | Generally biodegradable | ualberta.ca |
| 12-Chlorodehydroabietic acid | Tolerated and often degraded | researchgate.netualberta.ca |
| This compound | Hindered degradation, highly recalcitrant | researchgate.netualberta.ca |
| 12,14-Dichlorodehydroabietic acid | Not utilized for growth by tested strains | nih.gov |
Role of Environmental Conditions (e.g., pH, temperature) on Fate
The fate and persistence of this compound in the environment are influenced by various physicochemical conditions. While specific studies focusing solely on the effect of pH and temperature on this compound are not prevalent in the provided search results, general principles of organic contaminant fate can be applied.
Resin acids, in general, have low water solubility. boprc.govt.nz This property means they have a tendency to bind to organic matter in sediments, which can affect their bioavailability and persistence. tandfonline.com Changes in environmental conditions, such as pH, could potentially alter their solubility and lead to their release from sediments into the aqueous phase. boprc.govt.nz
Temperature can influence the rate of both biotic and abiotic degradation processes. Microbial activity, including the enzymatic degradation of resin acids, is generally temperature-dependent, with optimal ranges for different microorganisms. The existence of psychrotolerant, mesophilic, and thermophilic bacteria capable of degrading resin acids suggests that degradation can occur over a range of environmental temperatures. researchgate.net
Molecular Interactions and Structure Activity Relationships Sar in 14 Chlorodehydroabietic Acid Derivatives
Mechanistic Investigations of Biological Activities (derived from dehydroabietic acid)
Dehydroabietic acid and its derivatives exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. mdpi.comnih.govmdpi.com The mechanisms underlying these effects are multifaceted and involve interactions with numerous cellular pathways and targets.
Analogs of dehydroabietic acid exert their antiproliferative effects through several key mechanisms, making them subjects of interest in oncology research. nih.govmdpi.com These mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, preventing cancer cell movement, and targeting specific proteins that regulate cell growth. nih.govnih.gov
Induction of Apoptosis: Many DHA derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov For instance, certain derivatives trigger apoptosis through the mitochondrial pathway, involving the release of cytochrome c. nih.govpreprints.org One study found that a DHA derivative induced apoptosis in human lung cells by activating caspase-3 and PARP cleavage. nih.govmdpi.com Another derivative, compound 6e , a thiourea (B124793) derivative with a bisphosphonate moiety, was identified as a potent inducer of apoptosis in SK-OV-3 ovarian cancer cells by activating caspases-3, -8, and -9, and increasing the Bax/Bcl-2 ratio, indicating involvement of both mitochondrial and death receptor pathways. researchgate.net Similarly, compound 24 , a C-14 substituted 1,2,3-triazole hybrid, was also found to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov Some derivatives, like QC4 , can induce cell death through both oncosis and apoptosis in gastric cancer cells, characterized by damage to cell membranes and organelles. nih.govfrontiersin.org
Cell Cycle Arrest: Halting the cell cycle is another common mechanism. Dehydroabietic acid derivatives have been observed to arrest cancer cells in different phases of the cell cycle. For example, compound 28e arrested the SK-OV-3 cell cycle in the G1 phase. nih.govresearchgate.net Other derivatives cause cell cycle arrest at the G1 phase in T-24 bladder cancer cells, accompanied by the upregulation of the p27 antioncogene. mdpi.com Compound 77b , a quinoxaline (B1680401) derivative, caused SMMC-7721 liver cancer cells to arrest in the G0/G1 phase. nih.gov In contrast, compound 80j , a 2-aryl-benzimidazole derivative, induced G2/M phase arrest in the same cell line. nih.gov Still other derivatives, such as compound 43b , were found to block MCF-7 breast cancer cells in the S phase. mdpi.com
Inhibition of Tumor Cell Migration: The ability to prevent cancer cells from migrating is a crucial aspect of anticancer therapy. Several DHA derivatives have demonstrated this capacity. nih.govnih.gov For example, a series of DHA dipeptide derivatives containing a sulfonamide moiety were found to inhibit in vitro cell migration in HepG2 liver cancer cells. nih.gov Further investigation revealed that compound 80j significantly inhibited the migration of SMMC-7721 cells. nih.gov Molecular docking studies suggest that some of these compounds act as selective matrix metalloproteinase (MMP) inactivators, which is a key mechanism for inhibiting cell migration. nih.gov
Targeting Specific Kinases like EGFR: Certain DHA derivatives have been identified as potential inhibitors of specific signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govresearchgate.net A study using Comparative Molecular Field Analysis (CoMFA) on dehydroabietic acid-based acylhydrazones suggested that these molecules could inhibit the intracellular domain of EGFR, a key target in cancer therapy. nih.govresearchgate.net Molecular docking has further supported this, showing a high affinity and stability between certain DHA derivatives and the EGFR kinase domain, suggesting them as potential targeted therapeutic agents. nih.govresearchgate.net
Table 1: Antiproliferative Activity of Selected Dehydroabietic Acid Derivatives
| Compound | Cancer Cell Line | Mechanism of Action | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 8k | HepG2 (Liver) | MMP-3 inhibition, Apoptosis induction, G1 phase arrest | Potent activity | nih.gov |
| 22f | HeLa (Cervical) | Mitochondrial pathway apoptosis | 7.76 ± 0.98 | nih.gov |
| 28e | SK-OV-3 (Ovarian) | G1 phase arrest, Apoptosis induction | 1.79 ± 0.43 | nih.gov |
| 39j | MGC-803 (Gastric) | Apoptosis induction, G1 phase arrest | 3.82 ± 0.18 | nih.govmdpi.com |
| 77b | SMMC-7721 (Liver) | G0/G1 phase arrest, Apoptosis induction | 0.72 - 1.78 | nih.gov |
| 80j | SMMC-7721 (Liver) | G2/M phase arrest, Apoptosis induction, Migration inhibition | 0.08 - 0.42 | nih.gov |
| 3c | HepG2 (Liver) | Cytotoxicity | 5.90 ± 0.41 | nih.gov |
| 24 | Various | Apoptosis induction | 0.7 - 1.2 | nih.gov |
| 33 | MCF-7 (Breast) | Antiproliferation | < 2.21 | mdpi.comresearchgate.net |
| 41 | MCF-7 (Breast) | Antiproliferation | ~3.0 | mdpi.comresearchgate.net |
Dehydroabietic acid and its derivatives are known to possess significant antibacterial properties, particularly against Gram-positive bacteria. mdpi.comnih.gov Their mechanisms of action often involve the disruption of critical bacterial structures and functions.
Membrane Destabilization: A primary mechanism of antibacterial action for DHA derivatives is the disruption of the bacterial cell membrane's integrity. nih.gov The combination of the dehydroabietic acid scaffold with amino acids has produced hybrid compounds that can compromise the bacterial membrane far more effectively than the parent compound. nih.govhelsinki.fi This disruption leads to the leakage of intracellular components and ultimately, cell death.
Efflux Pump Activities: Some studies have investigated the role of DHA derivatives in modulating bacterial efflux pumps, which are proteins that expel antibiotics from the bacterial cell, conferring resistance. While specific studies on DHA derivatives directly inhibiting efflux pumps are emerging, related compounds have been shown to act synergistically with antibiotics, suggesting a potential role in overcoming resistance mechanisms like efflux pump activity. rsc.org
Production of Cytotoxic Radicals: While direct evidence for the production of cytotoxic radicals as a primary antibacterial mechanism of DHA derivatives is less documented, the cellular damage they inflict, including membrane and mitochondrial disruption in eukaryotic cells, suggests that the generation of reactive oxygen species (ROS) could be a contributing factor in their antibacterial effects as well. researchgate.netfrontiersin.org
Table 2: Antibacterial Activity of Selected Dehydroabietic Acid Derivatives
| Compound/Derivative | Target Bacteria | Activity/Mechanism | MIC (µg/mL) | Source |
|---|---|---|---|---|
| Dehydroabietic acid | Streptococcus mutans | Antibacterial | - | mdpi.com |
| Derivative 5 | Bacillus subtilis | Antibacterial | 4 | mdpi.com |
| Derivative 5 | Staphylococcus aureus | Antibacterial | 2 | mdpi.com |
| Derivative 6 (serine derivative) | Methicillin-resistant S. aureus | Antibacterial | 8 (MIC₉₀) | mdpi.com |
| Derivative 7 | Methicillin-resistant S. aureus | Antimicrobial | 32 | mdpi.com |
| DHA-amino acid hybrids | Staphylococcus aureus | Membrane disruption, Anti-biofilm | - | nih.govhelsinki.fi |
| Dehydroabietic acid | Cariogenic bacteria | Bactericidal/Bacteriostatic | 25 - 400 | frontiersin.org |
Dehydroabietic acid demonstrates notable anti-inflammatory effects by targeting key signaling kinases. nih.govnih.govselleckchem.com In macrophage cell lines, DAA was found to reduce the production of nitric oxide (NO) and the expression of inflammatory genes. nih.govnih.gov This anti-inflammatory activity occurs at the transcriptional level. nih.gov The molecular mechanism involves the suppression of specific kinases in the NF-κB and AP-1 signaling cascades, which are crucial pathways in the inflammatory response. nih.govnih.gov Specifically, dehydroabietic acid suppresses the activity of proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB pathway, and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 cascade. nih.govnih.govmedchemexpress.com By inhibiting these kinases, DAA effectively blocks downstream inflammatory signaling, suggesting its potential as a therapeutic agent for inflammatory conditions. nih.govselleckchem.comselleckchem.com
Structure-Activity Relationships of Dehydroabietic Acid Derivatives
The biological activity of dehydroabietic acid derivatives is highly dependent on their chemical structure. nih.gov Modifications at various positions on the tricyclic diterpenoid skeleton can dramatically alter their potency and selectivity. mdpi.comnih.gov
The C-14 position on the aromatic C-ring of the dehydroabietic acid skeleton is a critical site for modification. Introducing substituents at this position can significantly influence the compound's biological profile. The synthesis of 14-Chlorodehydroabietic acid is achieved through methods designed to introduce a chloro substituent at this specific position. ontosight.ai Studies on C-14 substituted derivatives, such as those with a 1,2,3-triazole moiety, have shown that these modifications can lead to potent antiproliferative activity. nih.gov For example, compound 24 , a C-14 hybrid with a 3-(tert-butoxycarbonylamino)phenyl-substituted triazole, exhibited IC₅₀ values between 0.7 and 1.2 μM against a panel of cancer cells while showing low toxicity to normal cells. nih.gov This indicates that substitutions at the C-14 position are a viable strategy for developing effective and selective anticancer agents. nih.gov While specific biological activity data for this compound itself is limited in the provided context, the activity of other C-14 substituted analogs highlights the importance of this position in structure-activity relationships. nih.govscience.gov
To better understand and predict the biological activity of dehydroabietic acid derivatives, researchers employ computational modeling techniques like Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govacademicjournals.org QSAR models correlate the chemical structure of compounds with their biological activities to predict the potency of new, untested molecules. academicjournals.org
Quantitative Modeling (3D-QSAR/CoMFA): Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are used to build predictive models. nih.gov In one study, a CoMFA model was generated for a series of dehydroabietic acid-based acylhydrazones to predict their anticancer activity against the HepG2 cell line. nih.govresearchgate.net The model yielded encouraging statistical results and was used to design new molecules with potentially enhanced activity. nih.gov Such models provide insights into how steric and electrostatic fields of the molecule influence its biological function, guiding further structural modifications. nih.govresearchgate.net
Qualitative Modeling and Docking: Molecular docking is another computational approach used to predict how a ligand (the DHA derivative) binds to its target protein, such as the EGFR kinase. nih.govresearchgate.net These studies help to visualize and evaluate the stability and affinity of the ligand-target complex. nih.govresearchgate.net For example, docking studies revealed key interactions between a potent DHA sulfonamide derivative and the MMP-3 enzyme, highlighting the importance of the sulfonamide and dipeptide groups for activity. nih.gov These qualitative models provide a structural hypothesis for the observed biological activity and serve as a basis for rational drug design. researchgate.net
Advanced Analytical and Spectroscopic Characterization of 14 Chlorodehydroabietic Acid
Chromatographic Separation Methodologies
Chromatographic techniques are fundamental for isolating 14-chlorodehydroabietic acid from other related compounds and complex sample matrices, such as those found in pulp mill effluents. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) for Quantification and Identification
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely used method for the analysis of resin acids, including this compound. ncsu.educsic.es This technique typically requires a derivatization step to increase the volatility of the acidic analytes. ncsu.edu Common derivatization agents include diazomethane (B1218177) or triethyloxonium (B8711484) tetrafluoroborate (B81430), which convert the carboxylic acids into their corresponding methyl or ethyl esters. ncasi.org
Following derivatization, the sample is introduced into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the capillary column. ncasi.org The separated compounds then enter the mass spectrometer, which provides detailed mass fragmentation patterns, allowing for both identification and quantification. csic.esncasi.org For enhanced sensitivity, especially in trace analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. boprc.govt.nz
Research has shown that the isomeric 12- and 14-chlorodehydroabietic acids can have identical mass spectra, making their chromatographic separation crucial for accurate identification. researchgate.net The 14-chloro isomer has been observed to elute after the 12-chloro isomer under certain GC conditions. researchgate.net GC/MS methods have been successfully used to identify 12- and 14-chlorodehydroabietic acids in pitch deposits from softwood pulp mills and in sediments. boprc.govt.nzvtt.fi
Typical GC/MS Operating Conditions for Resin Acid Analysis:
| Parameter | Value |
|---|---|
| Injector Temperature | 270°C |
| Interface Temperature | 280°C |
| Carrier Gas | Helium |
| Column | Fused silica (B1680970) capillary column |
This data is illustrative and based on general procedures found in the literature. ncasi.org
Liquid Chromatography-Mass Spectrometry (LC/MS, LC/MS/MS) for Complex Matrices
Liquid chromatography-mass spectrometry (LC/MS) and its tandem version (LC/MS/MS) offer a significant advantage over GC/MS by often eliminating the need for derivatization, thus simplifying sample preparation. ncsu.edursc.org This is particularly beneficial when analyzing complex aqueous samples like pulp and paper mill effluents. nih.gov
In LC/MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. ncsu.edu Reversed-phase chromatography with C8 or C18 columns is commonly used for resin acid analysis. ncsu.edu The eluting compounds are then introduced into the mass spectrometer, typically using an atmospheric pressure ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rsc.orgresearchgate.net
A rapid and sensitive LC quadrupole time-of-flight (QTOF) MS method has been developed for the determination of various resin acids, including chlorodehydroabietic acid, in aqueous samples. nih.gov This direct injection method achieved low detection limits without complex extraction and clean-up procedures. nih.gov The method demonstrated excellent precision and accuracy, with detection limits for chlorodehydroabietic acid in the range of 0.05 to 0.07 µg/L. nih.gov This LC/QTOF method was also successfully transferred to an LC triple quadrupole mass spectrometer for routine, high-throughput analysis. nih.gov
High Performance Liquid Chromatography (HPLC) for Resin Acid Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of resin acids. It provides a useful alternative to GC, sometimes without the need for complicated sample pretreatment. ncsu.edu HPLC methods often utilize reversed-phase columns (e.g., C8 or C18) and a mobile phase typically consisting of a mixture of water, acetonitrile, or methanol (B129727) with an acid modifier. ncsu.edunih.gov
One of the challenges in HPLC analysis of resin acids is the separation of various isomers due to their similar hydrophobic properties. ncsu.edu However, HPLC has been successfully used for the determination of dehydroabietic acid and other resin acids in various samples. nih.gov For instance, a reliable HPLC method was developed for determining dehydroabietic acid and abietic acid in ointment samples, using a mobile phase of methanol-water-phosphoric acid (87:13:0.02, v/v) and UV detection. nih.gov While UV detection is common, fluorimetric detection can provide more selective determination for aromatic resin acids like dehydroabietic acid. nih.gov The development of ultra-performance liquid chromatography (UPLC) has offered improved chromatographic separation with shorter analysis times. ncsu.edu
Capillary Electrophoresis (CE) for Enhanced Resolution
Capillary electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. While generally not the preferred method for the relatively nonpolar resin acids, cyclodextrin-modified CE has shown success in their separation. nih.govncsu.edu
In one study, a cyclodextrin-modified CE method was developed for the analysis of eleven common resin acids. nih.gov The resin acids, which are typically insoluble at low pH, formed water-soluble inclusion complexes with methyl-β-cyclodextrin (MECD) and sulfobutylether-β-cyclodextrin (SBCD). nih.govcanada.ca This allowed for their separation in a pH 4.5 buffer. nih.govcanada.ca However, under these conditions, 12- or this compound co-eluted with 12,14-dichlorodehydroabietic acid. nih.govcanada.ca At a higher pH of 9.25, the analysis time was significantly shortened, but 12- or this compound co-eluted with abietic acid. nih.gov The addition of methanol to the running buffer was found to resolve the abietic acid peak. nih.govresearchgate.netresearchgate.net This demonstrates the potential of CE for the rapid separation of important resin acids, though challenges in resolving certain chlorinated isomers remain. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR for structural elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for the unambiguous structure determination of this compound and for distinguishing it from its isomers. cdnsciencepub.com
Arguments based on ¹³C and ¹H NMR spectroscopy have been pivotal in elucidating the structures of 12- and 14-monochlorodehydroabietic acid, as well as 12,14-dichlorodehydroabietic acid. researchgate.netcdnsciencepub.com The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of each nucleus. For instance, the introduction of a chlorine atom into the aromatic ring of dehydroabietic acid causes predictable shifts in the signals of nearby protons and carbons. researchgate.net
In the ¹H NMR spectrum, the integration of the aromatic region can confirm that chlorination has occurred on the aromatic ring. cdnsciencepub.com In ¹³C NMR, the position of the chlorine substituent can be determined by analyzing the chemical shifts of the aromatic carbons. cdnsciencepub.com Researchers have used these techniques to confirm the structures of chlorinated dehydroabietic acids isolated from kraft mill effluents. researchgate.netcdnsciencepub.com
Illustrative NMR Data Comparison for Dehydroabietic Acid Derivatives:
| Compound | Key ¹H NMR Signal (Aromatic Region) | Key ¹³C NMR Signal Change |
| Dehydroabietic Acid | Signals for aromatic protons | Baseline chemical shifts |
| 12-Chlorodehydroabietic Acid | Specific shifts due to Cl at C-12 | Downfield shift of C-12, other carbons affected |
| This compound | Specific shifts due to Cl at C-14 | Downfield shift of C-14, other carbons affected |
| This table is a simplified representation based on principles described in the literature. cdnsciencepub.com |
Mass Spectrometry Fragmentation Pattern Analysis for Structural Confirmation
The structural elucidation of this compound, particularly after derivatization for gas chromatography-mass spectrometry (GC-MS) analysis, relies heavily on the interpretation of its mass spectrum. The fragmentation pattern provides a unique fingerprint that confirms the presence of the chlorinated dehydroabietic acid skeleton. While the mass spectra of derivatized resin acids can be complex, characteristic fragmentation pathways allow for confident identification.
For the commonly prepared methyl ester of this compound , the fragmentation pattern is influenced by the stable aromatic ring, the carboxylic ester group, and the chlorine substituent. The mass spectra of methyl esters of diterpenic abietic acids are generally characterized by several key fragmentation events researchgate.net:
Loss of the ester group: Cleavage of the methoxycarbonyl group (-COOCH₃) is a common fragmentation pathway.
Expulsion of a methyl group: Loss of a methyl radical (•CH₃), often from the C4 or C10 position, is frequently observed.
Loss of the isopropyl group: The isopropyl group attached to the aromatic ring can also be cleaved.
Retro-Diels-Alder (RDA) fragmentation: Although more characteristic of non-aromatic resin acids, some RDA-type fragmentation can occur in the saturated ring portion of the molecule.
The presence of a chlorine atom on the aromatic ring introduces a characteristic isotopic pattern in the fragment ions containing chlorine, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio. This isotopic signature is a crucial diagnostic tool for identifying chlorinated compounds. The fragmentation of chlorinated fatty acid methyl esters has shown that the relative abundance of the [M-Cl]+ fragment can increase when the chlorine atom is positioned closer to the carboxyl group, a principle that may offer insights into the fragmentation of chlorinated resin acids as well researchgate.net.
When derivatized with a reagent like pentafluorobenzyl (PFB) bromide, the resulting PFB ester of this compound exhibits a different and highly characteristic fragmentation pattern, especially under electron capture negative ion chemical ionization (EC-NICI) conditions. A prominent and diagnostic ion observed is the [M-181]⁻ ion, corresponding to the loss of the pentafluorobenzyl group (C₆F₅CH₂•) researchgate.netpublications.gc.ca. This fragment is often used for the sensitive and selective quantification of resin acids using selected ion monitoring (SIM) researchgate.net.
The table below summarizes the expected key fragments for derivatized this compound.
| Derivative | Ionization Mode | Key Fragmentation Pathways and Characteristic Ions |
| Methyl Ester | Electron Ionization (EI) | - Loss of •OCH₃ - Loss of •COOCH₃ - Loss of •CH₃ - Loss of isopropyl group - Fragments showing Cl isotope pattern |
| Pentafluorobenzyl (PFB) Ester | Electron Capture Negative Ion Chemical Ionization (EC-NICI) | - Abundant [M-181]⁻ ion (loss of C₆F₅CH₂) |
Sample Preparation and Derivatization Strategies for Analytical Purposes
The accurate and sensitive determination of this compound in complex matrices requires robust sample preparation procedures to isolate the analyte from interfering substances and derivatization to enhance its volatility and chromatographic properties for GC analysis.
Extraction Methods from Environmental and Biological Samples
The choice of extraction method for this compound is dictated by the sample matrix. As a lipophilic compound, it is typically found in the organic extracts of environmental and biological samples.
Environmental Samples (Water and Sediment):
For aqueous samples such as pulp mill effluents and receiving waters, liquid-liquid extraction (LLE) is a common technique. A widely used method involves the extraction with methyl-tert-butyl ether (MTBE) . The sample is typically acidified to a pH below 2 to ensure the resin acids are in their protonated, less water-soluble form, thereby maximizing their partitioning into the organic solvent ncasi.orggov.bc.ca. Extractions may be performed sequentially at different pH levels to optimize the recovery of a broad range of acidic compounds ncasi.org.
For solid matrices like sediments, Soxhlet extraction is a well-established and exhaustive method. A common solvent mixture for this purpose is hexane/isopropanol boprc.govt.nz. Following extraction, a clean-up step using silica gel or Florisil column chromatography may be necessary to remove interfering compounds gov.bc.ca. More modern techniques like Accelerated Solvent Extraction (ASE) , which uses elevated temperatures and pressures, can significantly reduce extraction time and solvent consumption.
Biological Samples (Fish Tissue):
In biological tissues, this compound is expected to accumulate in fatty tissues due to its lipophilic nature. Therefore, extraction methods are often focused on the lipid fraction. A classic approach is the Bligh-Dyer method or variations thereof , which uses a chloroform-methanol mixture to extract total lipids from the tissue homogenate researchgate.netcifri.res.in. The chlorinated resin acids will co-extract with the lipids. Subsequent clean-up steps, such as gel permeation chromatography (GPC) or solid-phase extraction (SPE), are crucial to separate the analyte from the bulk lipids before instrumental analysis. ASE has also been successfully applied to the extraction of organic pollutants from fish tissue fishersci.com.
The following table summarizes common extraction methods for this compound from different sample types.
| Sample Matrix | Extraction Method | Key Parameters/Solvents |
| Water (e.g., pulp mill effluent) | Liquid-Liquid Extraction (LLE) | Methyl-tert-butyl ether (MTBE), acidification of sample ncasi.orggov.bc.ca |
| Sediment | Soxhlet Extraction | Hexane/Isopropanol boprc.govt.nz |
| Sediment | Accelerated Solvent Extraction (ASE) | Appropriate organic solvents under elevated temperature and pressure |
| Fish Tissue | Chloroform/Methanol Extraction | Homogenization with chloroform/methanol mixture researchgate.netcifri.res.in |
| Fish Tissue | Accelerated Solvent Extraction (ASE) | Toluene or other suitable solvents fishersci.com |
Derivatization Techniques for Enhanced Chromatographic Resolution and Detection (e.g., Methylation, Ethylation)
Due to the low volatility of carboxylic acids, derivatization is a mandatory step for the analysis of this compound by gas chromatography. The primary goal is to convert the polar carboxyl group into a less polar, more volatile ester.
Methylation:
Methylation is a widely used derivatization technique for resin acids. The most traditional reagent for this purpose is **diazomethane (CH₂N₂) ** gov.bc.causda.gov. It reacts rapidly and cleanly with carboxylic acids to form methyl esters. However, diazomethane is highly toxic and explosive, posing significant safety hazards scispace.comoup.com.
Safer alternatives to diazomethane have been developed. One such reagent is N,N-dimethylformamide dimethylacetal (e.g., Methyl-8) , which effectively methylates carboxylic acids and is easier and safer to handle scispace.comoup.comscioninstruments.com. Another approach is the use of boron trifluoride-methanol complex (BF₃-MeOH) cifri.res.in.
Ethylation:
Ethylation offers an alternative to methylation and can sometimes provide better chromatographic separation from interfering compounds. A robust method for ethylation involves the use of triethyloxonium tetrafluoroborate (TEOTFB) . This reagent is a potent alkylating agent that provides rapid and quantitative formation of ethyl esters without causing degradation of labile resin acids ncasi.orgncasi.org.
Other Derivatization Approaches:
Trimethylsilylation (TMS): This technique converts the carboxylic acid to a trimethylsilyl (B98337) ester using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) ncsu.eduresearchgate.netshimadzu.com. While effective, TMS esters can be susceptible to hydrolysis and may have limited stability, often requiring analysis within a short timeframe researchgate.net.
Pentafluorobenzylation (PFB): For analyses requiring very high sensitivity, particularly with an electron capture detector (ECD), derivatization to form pentafluorobenzyl esters is the method of choice. This is typically achieved using pentafluorobenzyl bromide (PFBBr) under basic conditions. The resulting PFB esters are highly electronegative and give a strong response on an ECD researchgate.netpublications.gc.ca.
The table below provides a comparison of common derivatization techniques for this compound.
| Derivatization Technique | Reagent(s) | Advantages | Disadvantages |
| Methylation | Diazomethane (CH₂N₂) | Rapid, clean reaction gov.bc.causda.gov | Highly toxic and explosive scispace.comoup.com |
| N,N-Dimethylformamide dimethylacetal | Safer alternative to diazomethane scispace.comoup.comscioninstruments.com | May require specific reaction conditions | |
| Ethylation | Triethyloxonium tetrafluoroborate (TEOTFB) | Rapid, quantitative, no degradation of labile acids ncasi.orgncasi.org | Reagent is a potent alkylating agent |
| Trimethylsilylation (TMS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Effective for increasing volatility ncsu.eduresearchgate.net | Derivatives can be moisture-sensitive and have limited stability researchgate.net |
| Pentafluorobenzylation (PFB) | Pentafluorobenzyl bromide (PFBBr) | Excellent for high-sensitivity analysis with ECD researchgate.netpublications.gc.ca | May require more complex derivatization procedure |
Q & A
Q. How can researchers confirm the structural identity of 14-Cl-DhA in synthetic or environmental samples?
- Methodological Answer : Compare EI mass spectra of methyl ester derivatives with authentic reference compounds. Key fragmentation patterns (e.g., m/z ratios indicative of chlorine substitution) should align with published spectra . For ambiguous results, supplement with nuclear magnetic resonance (NMR) to resolve positional isomerism (e.g., distinguishing 12- vs. 14-chloro derivatives) .
Advanced Research Questions
Q. What experimental strategies address discrepancies in microbial degradation efficiency of 14-Cl-DhA across studies?
- Methodological Answer :
- Strain Selection : Prioritize proteobacterial strains (e.g., Sphingomonas sp. DhA-33) over non-proteobacteria, as the former show higher mineralization rates (~32% carbon conversion) and simultaneous isomer degradation .
- Induction Protocols : Pre-culture degraders with non-chlorinated dehydroabietic acid to induce enzymatic pathways before exposure to 14-Cl-DhA .
- Metabolite Tracking : Monitor dissolved organic carbon (DOC) residuals and use high-resolution LC-MS to detect persistent metabolites like 3-oxo-14-chlorodehydroabietin, which may inhibit downstream processes .
Q. How can researchers optimize the synthesis of high-purity 14-Cl-DhA for toxicological assays?
- Methodological Answer :
- Purification : Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to separate 14-Cl-DhA from co-eluting impurities like 12,14-dichlorodehydroabietic acid .
- Purity Validation : Use a combination of GC/MS (for chlorinated byproducts) and thin-layer chromatography (TLC) with iodine staining to verify absence of non-chlorinated resin acids .
Q. What factors contribute to the persistence of 14-Cl-DhA in aquatic systems despite biological treatment?
- Methodological Answer :
- Isomer-Specific Kinetics : 14-Cl-DhA degrades slower than its non-chlorinated counterpart due to steric hindrance from the chlorine atom at position 14, which impedes bacterial oxygenase activity .
- Matrix Effects : Adsorption to organic sediments or colloids reduces bioavailability. Use sequential extraction (e.g., hexane → methanol) to quantify bioaccessible fractions .
- Metabolite Recalcitrance : Partial degradation products (e.g., chlorinated ketones) may resist further breakdown. Track DOC profiles post-treatment to assess residual toxicity .
Data Contradiction & Replication Challenges
Q. How should researchers reconcile conflicting reports on 14-Cl-DhA detection frequencies in pulp mill effluents?
- Methodological Answer :
- Sampling Design : Ensure temporal alignment with mill bleaching cycles (e.g., episodic vs. continuous discharge) and account for process variations (e.g., chlorine dioxide substitution) .
- Method Sensitivity : Cross-validate results using multiple detection techniques (e.g., GC/MS and LC-UV) to rule out false negatives from matrix suppression or isomer misidentification .
Q. What controls are critical when replicating bacterial degradation studies of 14-Cl-DhA?
- Methodological Answer :
- Abiotic Controls : Include autoclaved inoculum to distinguish biotic vs. abiotic degradation (e.g., photolysis or adsorption).
- Substrate Verification : Confirm 14-Cl-DhA concentration via spike-and-recovery experiments in culture media to rule out nutrient-driven adsorption losses .
- Community Dynamics : Use 16S rRNA sequencing to monitor shifts in microbial consortia, as non-degrading strains may outcompete degraders under suboptimal conditions .
Methodological Resources
- Synthesis & Characterization : Refer to impurity profiles in abietic acid pharmacopeial standards for cross-referencing synthetic byproducts .
- Environmental Monitoring : Follow modified EPA 3511/8270E protocols for water matrices, emphasizing quality assurance via duplicate samples and certified reference materials .
- Degradation Studies : Cite strain-specific metabolic pathways from Mohn & Stewart (1997) for baseline activity comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
